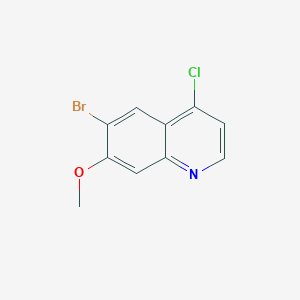

6-Bromo-4-chloro-7-methoxyquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-chloro-7-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNO/c1-14-10-5-9-6(4-7(10)11)8(12)2-3-13-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQYUZCQWPAWIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Bromo-4-chloro-7-methoxyquinoline synthesis pathway

An In-depth Technical Guide to the Synthesis of 6-Bromo-4-chloro-7-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for this compound, a quinoline derivative of interest in pharmaceutical research. The synthesis is a multi-step process involving the construction of the quinoline core followed by functional group manipulation. The methodologies presented are based on established and analogous procedures found in the scientific literature for the synthesis of similar quinoline compounds.

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached through a three-step sequence, starting from a substituted aniline. This pathway involves an initial condensation reaction to form a key intermediate, followed by a thermally induced cyclization to construct the quinoline ring system, and concluding with a chlorination step to yield the final product.

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of structurally related quinoline derivatives.

Step 1: Synthesis of Diethyl 2-(((4-bromo-3-methoxyphenyl)amino)methylene)malonate

This initial step involves the condensation of 4-bromo-3-methoxyaniline with diethyl (ethoxymethylene)malonate.

-

Procedure:

-

In a round-bottom flask, dissolve 4-bromo-3-methoxyaniline (1 equivalent) in ethanol.

-

Add diethyl (ethoxymethylene)malonate (1 equivalent) to the solution.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product is expected to precipitate from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

Step 2: Synthesis of 6-Bromo-4-hydroxy-7-methoxyquinoline

This step involves a two-part process: a high-temperature cyclization to form the quinoline ring, followed by decarboxylation.

-

Procedure:

-

Preheat diphenyl ether to 250°C in a suitable reaction vessel.

-

Slowly add the dried diethyl 2-(((4-bromo-3-methoxyphenyl)amino)methylene)malonate from Step 1 to the hot diphenyl ether.

-

Maintain the temperature and stir for 10-15 minutes to facilitate both cyclization and decarboxylation.

-

Allow the reaction mixture to cool to room temperature, which should induce precipitation of the product.

-

Dilute the mixture with petroleum ether or hexane to further precipitate the product.

-

Collect the solid by filtration, wash thoroughly with petroleum ether or hexane to remove the diphenyl ether, and dry. This should yield 6-bromo-4-hydroxy-7-methoxyquinoline.[1][2]

-

Step 3: Synthesis of this compound

The final step is the chlorination of the 4-hydroxy group on the quinoline ring.

-

Procedure:

-

In a flask equipped with a reflux condenser, suspend 6-bromo-4-hydroxy-7-methoxyquinoline (1 equivalent) in phosphorus oxychloride (POCl3).

-

Add a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture to reflux (approximately 110°C) and maintain for 2-4 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl3.

-

Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution or dilute ammonium hydroxide, until the product precipitates.

-

Collect the solid product by filtration, wash with water, and dry.[2][3]

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

-

Quantitative Data Summary

The following table summarizes the reported yields for analogous reaction steps from the literature. These values can serve as an estimate for the expected yields in the synthesis of this compound.

| Step | Reaction | Analogous Compound | Reported Yield | Reference |

| 1 & 2 | Condensation and Cyclization | 6-Bromo-4-hydroxyquinoline | 59.89% | [2] |

| 3 | Chlorination | 6-Bromo-4-chloroquinoline | 32-96% | [3] |

| 3 | Chlorination | 6-Bromo-4-chloroquinoline | 81% | [2] |

Logical Workflow for Synthesis

The following diagram illustrates the logical progression of the experimental workflow.

Figure 2: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-4-chloro-7-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-chloro-7-methoxyquinoline is a substituted quinoline derivative of significant interest in medicinal chemistry and drug discovery. Its structural features suggest potential applications as a scaffold in the design of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, influencing aspects from reaction kinetics and purification to formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details relevant experimental protocols, and presents a logical framework for understanding the interplay of these characteristics.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrClNO | PubChem[1] |

| Molecular Weight | 272.52 g/mol | PubChem[1] |

| CAS Number | 476660-71-6 | Biosynth[2] |

| Appearance | Light brown to brown solid | ChemicalBook |

| Boiling Point | 348.9 °C (Predicted) | Biosynth[2] |

| Melting Point | Not available | |

| Solubility | Not available | |

| pKa | 3.10 ± 0.30 (Predicted) | ChemicalBook |

| LogP (XLogP3) | 3.5 | PubChem[1] |

Note: "Not available" indicates that experimentally determined values were not found in the searched literature. Predicted values are based on computational models and should be confirmed experimentally.

Experimental Protocols

To facilitate the experimental determination of the unavailable physicochemical properties, the following established protocols for quinoline derivatives are provided.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology: Capillary Melting Point Determination

-

Apparatus: Melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range. For a pure compound, this range is typically narrow.

-

Determination of Solubility

Solubility data in various solvents is crucial for reaction setup, purification, and formulation development.

Methodology: Shake-Flask Method

-

Apparatus: Analytical balance, vials with screw caps, thermostatically controlled shaker, centrifuge, calibrated analytical instrument (e.g., HPLC-UV).

-

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a vial.

-

The vials are sealed and agitated in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).

-

The resulting suspension is centrifuged to separate the undissolved solid.

-

A clear aliquot of the supernatant is carefully removed and diluted appropriately.

-

The concentration of the dissolved compound in the diluted solution is quantified using a validated analytical method, such as HPLC-UV, against a standard curve.

-

The solubility is then calculated and expressed in units such as mg/mL or mol/L.

-

Determination of pKa

The acid dissociation constant (pKa) is a measure of the compound's acidity or basicity and is critical for understanding its ionization state at different pH values, which affects its absorption and distribution.

Methodology: Potentiometric Titration

-

Apparatus: pH meter with a calibrated electrode, automated titrator or burette, beaker, magnetic stirrer.

-

Procedure:

-

A known amount of this compound is dissolved in a suitable solvent mixture (e.g., water-methanol or water-DMSO) to ensure solubility.

-

The solution is placed in a beaker with a magnetic stirrer, and the pH electrode is immersed.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) for a basic compound like a quinoline.

-

The pH of the solution is recorded after each incremental addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

Determination of LogP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and overall pharmacokinetic behavior.

Methodology: Shake-Flask Method

-

Apparatus: Separatory funnel or vials, mechanical shaker, centrifuge, analytical instrument (e.g., HPLC-UV).

-

Procedure:

-

n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

A known amount of this compound is dissolved in the n-octanol phase.

-

A known volume of the aqueous phase is added.

-

The mixture is shaken until equilibrium is reached (typically several hours).

-

The mixture is centrifuged to ensure complete phase separation.

-

The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical method like HPLC-UV.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP is the logarithm (base 10) of the partition coefficient.

-

Synthesis of this compound

A plausible synthetic route for this compound involves the chlorination of the corresponding 4-hydroxyquinoline precursor.

General Procedure:

A mixture of 6-bromo-7-methoxyquinolin-4-ol and a chlorinating agent such as phosphorus oxychloride (POCl₃) is heated. The reaction progress is monitored by an appropriate technique like Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide). The precipitated solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

Interrelationship of Physicochemical Properties

The physicochemical properties of this compound are interconnected and collectively influence its behavior in chemical and biological systems. The following diagram illustrates these relationships.

Caption: Logical relationships between core physicochemical properties of a chemical entity.

This diagram illustrates how the fundamental molecular structure dictates properties like molecular weight, melting and boiling points, solubility, pKa, and LogP. These properties, in turn, are critical determinants of the compound's pharmacokinetic profile (ADME), which is essential for drug development. For instance, a compound's solubility and LogP are key factors influencing its absorption and distribution, while its pKa will determine its charge state in different physiological environments, affecting its ability to cross biological membranes.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 6-Bromo-4-chloro-7-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and bonding characteristics of 6-bromo-4-chloro-7-methoxyquinoline. Due to the limited availability of direct experimental crystallographic and spectroscopic data for this specific compound in public literature, this guide leverages data from closely related analogs and computational predictions to offer valuable insights for researchers in medicinal chemistry and drug discovery.

Molecular Structure and Properties

This compound possesses a quinoline core, a heterocyclic aromatic system, substituted with a bromine atom at the 6-position, a chlorine atom at the 4-position, and a methoxy group at the 7-position.[1][2] The arrangement of these substituents significantly influences the molecule's electronic properties, reactivity, and potential biological activity.

General Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrClNO | [1][2] |

| Molecular Weight | 272.53 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 476660-71-6 | [1][2] |

| Boiling Point | 348.9 °C (Predicted) | [2] |

Structural Diagram

Caption: Molecular Structure of this compound.

Bonding Characteristics

While specific bond lengths and angles for this compound are not available, analysis of crystal structures of related substituted quinolines provides expected ranges.[3][4][5][6] The quinoline ring is planar, and the C-C and C-N bond lengths within the aromatic system will be intermediate between single and double bonds. The C-Cl, C-Br, and C-O bond lengths will be influenced by the electronic effects of the quinoline ring.

Predicted Bond Characteristics

| Bond | Predicted Bond Length (Å) | Notes |

| C-C (aromatic) | 1.36 - 1.42 | Based on typical quinoline structures. |

| C-N (aromatic) | 1.32 - 1.38 | Based on typical quinoline structures. |

| C-Cl | ~1.74 | Typical C(sp²)-Cl bond length. |

| C-Br | ~1.90 | Typical C(sp²)-Br bond length. |

| C-O | ~1.36 | Typical C(sp²)-O bond length in aryl ethers. |

| O-CH₃ | ~1.43 | Typical O-C(sp³) bond length in methyl ethers. |

Spectroscopic Data (Predicted)

Direct experimental spectra for this compound are not readily found in the literature. The following tables summarize the expected spectroscopic features based on the known ranges for the functional groups present in the molecule.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.5 - 8.8 | d | H-2 |

| 7.3 - 7.6 | d | H-3 |

| 7.8 - 8.1 | s | H-5 |

| 7.2 - 7.5 | s | H-8 |

| ~4.0 | s | -OCH₃ |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Assignment | |---|---|---| | 150 - 155 | C-7 (bearing -OCH₃) | | 148 - 152 | C-2 | | 145 - 149 | C-8a | | 135 - 140 | C-4 (bearing -Cl) | | 125 - 130 | C-5 | | 122 - 126 | C-4a | | 120 - 124 | C-3 | | 115 - 120 | C-6 (bearing -Br) | | 100 - 105 | C-8 | | 55 - 60 | -OCH₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| 1600-1450 | Strong | C=C and C=N aromatic ring stretching |

| 1250-1200 | Strong | Aryl-O stretching (asymmetric) |

| 1050-1000 | Strong | Aryl-O stretching (symmetric) |

| 850-750 | Strong | C-Cl stretch |

| 650-550 | Strong | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum is expected to show a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom. The molecular ion peaks ([M]⁺, [M+2]⁺, [M+4]⁺) would appear with relative intensities determined by the natural abundances of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br.

| m/z | Assignment |

| 271 | [M]⁺ (C₁₀H₇³⁵Cl⁷⁹BrN¹⁶O) |

| 273 | [M+2]⁺ (Isotopologues with ³⁷Cl or ⁸¹Br) |

| 275 | [M+4]⁺ (Isotopologues with ³⁷Cl and ⁸¹Br) |

Experimental Protocols

While specific experimental details for the characterization of this compound are scarce, a general synthesis protocol has been described in the patent literature.[7] Standard spectroscopic techniques would be employed for its characterization.

Synthesis of this compound [7]

This synthesis is a multi-step process, with the final step involving the chlorination of a quinolin-4-ol precursor.

-

Step 1: Synthesis of 6-bromo-7-methoxyquinolin-4-ol. (Details of this precursor's synthesis are not fully provided in the cited source but would typically involve a cyclization reaction, such as the Conrad-Limpach synthesis).

-

Step 2: Chlorination. 6-bromo-7-methoxyquinolin-4-ol is reacted with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to replace the hydroxyl group at the 4-position with a chlorine atom. The reaction is typically carried out at elevated temperatures.

-

Work-up. After the reaction is complete, the excess chlorinating agent is removed, and the reaction mixture is carefully quenched with a base (e.g., sodium bicarbonate solution) to neutralize any remaining acid. The crude product is then extracted with an organic solvent, dried, and purified, typically by column chromatography or recrystallization.

General Spectroscopic Analysis Workflow

Caption: A generalized workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

This compound is a substituted quinoline with potential applications in medicinal chemistry. While comprehensive experimental data on its structure and bonding are not widely available, this guide provides a detailed overview based on the analysis of related compounds and predicted data. The provided synthesis outline and general characterization workflow offer a solid foundation for researchers working with this and similar molecules. Further experimental studies are warranted to fully elucidate its precise structural parameters and explore its biological potential.

References

- 1. This compound | C10H7BrClNO | CID 22931326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 476660-71-6 | BUA66071 [biosynth.com]

- 3. Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. 6-broMo-4-chloro-7-Methoxy-quinoline CAS#: 476660-71-6 [m.chemicalbook.com]

A Comprehensive Technical Guide to 6-Bromo-4-chloro-7-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-chloro-7-methoxyquinoline is a halogenated and methoxy-substituted quinoline derivative. Quinoline scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds and pharmaceuticals. This technical guide provides an in-depth overview of this compound, including its chemical identity, physicochemical properties, a detailed synthesis protocol, and its crucial role as a key intermediate in the synthesis of targeted therapies.

Chemical Identity and Properties

IUPAC Name: this compound[1][2]

CAS Number: 476660-71-6[1][2][3]

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrClNO | [1][2][3] |

| Molecular Weight | 272.52 g/mol | [1][2] |

| Appearance | Off-white to light yellow powder | Inferred from similar compounds |

| Boiling Point | 348.9 °C | [3] |

| Monoisotopic Mass | 270.93995 Da | [1][2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the chlorination of its corresponding 4-hydroxyquinoline precursor. The following experimental protocol is based on established methods for the synthesis of similar halo-quinolines.

Experimental Protocol: Chlorination of 6-Bromo-7-methoxyquinolin-4-ol

Materials:

-

6-Bromo-7-methoxyquinolin-4-ol

-

Phosphorus oxychloride (POCl₃)

-

Toluene (or other suitable high-boiling solvent)

-

Saturated potassium hydroxide (KOH) aqueous solution

-

Water

-

n-Hexane

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, suspend 6-Bromo-7-methoxyquinolin-4-ol in phosphorus oxychloride.

-

Heat the reaction mixture to reflux and maintain for approximately 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Slowly and carefully add the reaction mixture to a flask containing ice-cold water.

-

Neutralize the acidic solution by the dropwise addition of a saturated potassium hydroxide solution until the pH reaches 7.

-

The resulting precipitate, this compound, is collected by filtration.

-

Wash the solid product with n-hexane and dry under vacuum to yield the final product.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

Potential Mechanisms of Action of 6-Bromo-4-chloro-7-methoxyquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-4-chloro-7-methoxyquinoline is a halogenated quinoline derivative with significant potential for biological activity. While direct experimental data on its mechanism of action is limited, its structural features strongly suggest it may act as a kinase inhibitor, an antimalarial agent, or an antibacterial compound. This technical guide provides an in-depth analysis of these potential mechanisms, drawing on structure-activity relationships of analogous compounds. Detailed experimental protocols are provided to facilitate the investigation of these hypothesized activities.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its potential ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics and for designing experimental assays.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrClNO | PubChem[1] |

| Molecular Weight | 272.5 g/mol | Biosynth[2] |

| CAS Number | 476660-71-6 | PubChem[1] |

| Boiling Point | 348.9 °C | Biosynth[2] |

| LogP | 3.5 | PubChem[1] |

| Appearance | Not specified (likely solid) | - |

Potential Mechanisms of Action

Based on the extensive literature on quinoline derivatives, three primary mechanisms of action are proposed for this compound.

Kinase Inhibition

The quinoline scaffold is a well-established pharmacophore in the development of kinase inhibitors for oncology. The structural similarity of this compound to key intermediates in the synthesis of multi-kinase inhibitors like Lenvatinib strongly suggests its potential in this area. Lenvatinib is a potent inhibitor of vascular endothelial growth factor (VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), and the RET and KIT proto-oncogenes.

The 4-chloro and 7-methoxy substitutions on the quinoline ring are common features in many kinase inhibitors and are likely to play a significant role in binding to the ATP-binding pocket of various kinases.

Hypothesized Signaling Pathway Inhibition:

Caption: Hypothesized inhibition of receptor tyrosine kinase signaling pathways.

Antimalarial Activity

4-Aminoquinolines, such as chloroquine, are a cornerstone of antimalarial therapy. Their primary mechanism of action involves the inhibition of heme detoxification in the malaria parasite. The parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline pigment called hemozoin. 4-Aminoquinolines are thought to interfere with this process by forming a complex with heme, preventing its polymerization and leading to a buildup of toxic heme that kills the parasite.

The 4-chloro substituent in this compound is a key structural feature for this activity, as it is known to be crucial for the inhibition of β-hematin (synthetic hemozoin) formation.

Heme Detoxification Inhibition Pathway:

Caption: Proposed mechanism of heme detoxification inhibition in malaria parasites.

Antibacterial Activity

Quinolone and fluoroquinolone antibiotics are a major class of antibacterial agents that primarily target bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination. By inhibiting these enzymes, quinolones disrupt critical cellular processes, leading to bacterial cell death.

The quinoline core of this compound provides the foundational structure for potential interaction with these bacterial enzymes.

Bacterial DNA Replication Inhibition Pathway:

Caption: Hypothesized inhibition of bacterial DNA gyrase and topoisomerase IV.

Experimental Protocols

To investigate the hypothesized mechanisms of action, the following experimental protocols are recommended.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound was not found in the public literature, a general synthetic route can be inferred from the preparation of similar quinoline derivatives[3]. A plausible multi-step synthesis is outlined below.

Synthetic Workflow:

Caption: A plausible synthetic route for this compound.

In Vitro Kinase Inhibition Assays

To assess the kinase inhibitory potential of the compound, both biochemical and cell-based assays are recommended.

3.2.1. Biochemical Kinase Assay (e.g., VEGFR2)

This assay directly measures the inhibition of the kinase's enzymatic activity.

Experimental Workflow:

Caption: Workflow for an in vitro biochemical kinase inhibition assay.

Detailed Methodology: A detailed protocol for a VEGFR2 kinase assay can be found in the literature[4]. Key steps include incubating the test compound with recombinant VEGFR2 kinase, a suitable substrate, and ATP. The kinase activity is then measured, often through the quantification of ADP produced, using a luminescence-based method like ADP-Glo™.

3.2.2. Cell-Based Kinase Phosphorylation Assay

This assay measures the inhibition of kinase activity within a cellular context.

Experimental Workflow:

Caption: Workflow for a cell-based kinase phosphorylation assay.

Detailed Methodology: Protocols for cell-based kinase assays are widely available[5][6][7]. Typically, cells expressing the target kinase are treated with the test compound. After a set incubation period, the cells are lysed, and the phosphorylation status of a downstream substrate is measured using techniques like ELISA or Western blotting.

Antimalarial Heme Detoxification Assay

This assay evaluates the compound's ability to inhibit the formation of β-hematin.

Experimental Workflow:

Caption: Workflow for the heme detoxification inhibition assay.

Detailed Methodology: A common method involves incubating hemin chloride in an acetate buffer to induce the formation of β-hematin[8][9][10][11][12]. The test compound is added to the reaction, and the amount of β-hematin formed is quantified, often by measuring the absorbance of the remaining unpolymerized heme after centrifugation.

Antibacterial Susceptibility Testing

The antibacterial activity can be determined by measuring the Minimum Inhibitory Concentration (MIC).

Experimental Workflow:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Methodology: The broth microdilution method is a standard procedure for MIC determination[13][14][15]. Serial dilutions of the test compound are prepared in a 96-well plate, and each well is inoculated with a standardized bacterial suspension. After incubation, the MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. Based on its structural characteristics and the known activities of related quinoline derivatives, it is highly likely to function as a kinase inhibitor, with potential applications in oncology. Furthermore, its 4-chloroquinoline core suggests possible antimalarial and antibacterial activities. The experimental protocols outlined in this guide provide a clear path for the systematic investigation of these potential mechanisms of action, which will be crucial for elucidating the full therapeutic potential of this compound. Further research, including in vitro and in vivo studies, is warranted to fully characterize its biological activity and therapeutic promise.

References

- 1. This compound | C10H7BrClNO | CID 22931326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 476660-71-6 | BUA66071 [biosynth.com]

- 3. eureka.patsnap.com [eureka.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Inhibiting Plasmodium falciparum growth and heme detoxification pathway using heme-binding DNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition test of heme detoxification (ITHD) as an approach for detecting antimalarial agents in medicinal plants [rjpharmacognosy.ir]

- 11. Mechanism of malarial haem detoxification inhibition by chloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

A Technical Guide to the Synthesis of Novel 6-Bromo-4-chloro-7-methoxyquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the synthesis of novel derivatives of 6-bromo-4-chloro-7-methoxyquinoline, a key heterocyclic building block in medicinal chemistry. The strategic placement of two distinct halogen atoms—a bromine at the C6 position and a chlorine at the C4 position—allows for selective, stepwise functionalization, making this scaffold highly valuable for creating diverse molecular libraries for drug discovery.[1] This guide details the primary synthetic strategies, provides specific experimental protocols, and presents quantitative data to support researchers in this field.

Core Synthetic Strategies: Orthogonal Functionalization

The synthesis of novel derivatives from the this compound core primarily leverages the differential reactivity of the aryl-bromide and aryl-chloride bonds in palladium- and copper-catalyzed cross-coupling reactions. Generally, the reactivity of aryl halides in such reactions follows the order: I > Br > Cl.[1] This allows for the selective functionalization of the more reactive C6-bromo position while leaving the C4-chloro group intact for subsequent transformations.

Two key reactions are central to this strategy:

-

Suzuki-Miyaura Coupling: A palladium-catalyzed reaction ideal for forming carbon-carbon bonds by coupling the C6-bromo position with various organoboron reagents (e.g., arylboronic acids).[1][2][3]

-

Ullmann Condensation: A copper-promoted reaction used to form carbon-heteroatom (C-N, C-O, C-S) bonds, typically by nucleophilic aromatic substitution at the C4-chloro position.[4][5][6][7]

This orthogonal approach enables the systematic and controlled introduction of diverse substituents at two different points on the quinoline scaffold, facilitating the exploration of structure-activity relationships (SAR).

Caption: Logical workflow for the synthesis of derivatives via orthogonal functionalization.

Data Presentation: Representative Cross-Coupling Reactions

The following tables summarize quantitative data for typical cross-coupling reactions performed on the 6-bromo-4-chloroquinoline scaffold. The yields are representative and compiled based on outcomes for similar substrates under optimized conditions.[1]

Table 1: Selective Suzuki-Miyaura Coupling at the C6-Position This reaction typically involves coupling this compound with various arylboronic acids.

| Arylboronic Acid (R-B(OH)₂) | Product (at C6) | Catalyst | Base | Solvent | Temp (°C) | Representative Yield (%) |

| Phenylboronic acid | Phenyl | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 85-95 |

| 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 88-96 |

| 3-Pyridinylboronic acid | 3-Pyridinyl | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 75-85 |

| 4-Fluorophenylboronic acid | 4-Fluorophenyl | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 80 | 90-97 |

| 2-Thiopheneboronic acid | 2-Thienyl | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 70-80 |

Table 2: Ullmann Condensation at the C4-Position with 6-Aryl Intermediates This reaction follows the initial Suzuki coupling and involves the substitution of the C4-chloro group with a nucleophile.

| 6-Aryl Intermediate | Nucleophile (Nu-H) | Catalyst | Base | Solvent | Temp (°C) | Representative Yield (%) |

| 6-Phenyl-4-chloro-7-methoxyquinoline | Aniline | CuI / L-proline | K₂CO₃ | DMF | 110 | 70-85 |

| 6-(4-Methoxyphenyl)-4-chloro-7-methoxyquinoline | Phenol | CuI / 1,10-Phenanthroline | Cs₂CO₃ | NMP | 120 | 65-80 |

| 6-Phenyl-4-chloro-7-methoxyquinoline | Morpholine | CuI | K₃PO₄ | Dioxane | 100 | 75-90 |

| 6-(3-Pyridinyl)-4-chloro-7-methoxyquinoline | Benzylamine | CuI / L-proline | K₂CO₃ | DMSO | 110 | 60-75 |

| 6-Phenyl-4-chloro-7-methoxyquinoline | Methanol (as Sodium Methoxide) | CuI | NaOMe | DMF | 100 | 80-92 |

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key synthetic transformations.

This protocol describes the palladium-catalyzed coupling of an arylboronic acid with the C6-bromo position of the quinoline core.[1]

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Methodology:

-

Reaction Setup: To a Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and sodium carbonate (2 equivalents).[1]

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure the reaction environment is free of oxygen.[1]

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M.[1]

-

Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-4-chloro-7-methoxyquinoline derivative.

This protocol outlines the copper-catalyzed coupling of a nucleophile (amine or alcohol) with the C4-chloro position of a 6-aryl-4-chloro-7-methoxyquinoline intermediate. The Ullmann condensation traditionally requires high temperatures and polar aprotic solvents.[4]

Caption: Experimental workflow for the Ullmann condensation reaction.

Methodology:

-

Reaction Setup: In an oven-dried flask, combine the 6-aryl-4-chloro-7-methoxyquinoline intermediate (1 equivalent), the nucleophile (e.g., aniline or phenol, 1.5 equivalents), copper(I) iodide (0.1 equivalents), a suitable ligand (e.g., L-proline or 1,10-phenanthroline, 0.2 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents).

-

Solvent Addition: Add an anhydrous, high-boiling polar solvent such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), or dimethyl sulfoxide (DMSO).

-

Reaction Execution: Place the mixture under an inert atmosphere (N₂) and heat to 100-120 °C. Stir the reaction until TLC analysis indicates the consumption of the starting material.

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo. Purify the resulting residue by silica gel chromatography or recrystallization to obtain the final product.

Conclusion

The this compound scaffold is a versatile platform for the synthesis of novel derivatives with significant potential in drug discovery. The distinct reactivity of its two halogen substituents allows for a reliable and orthogonal functionalization strategy using well-established Suzuki-Miyaura and Ullmann coupling reactions. By following the protocols and data outlined in this guide, researchers can efficiently generate libraries of diverse compounds for biological screening and the development of new therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.rug.nl [pure.rug.nl]

- 7. Ullmann Reaction [organic-chemistry.org]

Spectroscopic Profile of 6-Bromo-4-chloro-7-methoxyquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 6-Bromo-4-chloro-7-methoxyquinoline. Due to the absence of publicly available experimental spectra, this guide presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the compound's chemical structure and established spectroscopic principles. Detailed, generalized experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound, facilitating its identification and characterization.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~8.7 | d | ~4.8 | 1H | H-2 |

| ~8.1 | s | - | 1H | H-5 |

| ~7.5 | d | ~4.8 | 1H | H-3 |

| ~7.4 | s | - | 1H | H-8 |

| ~4.0 | s | - | 3H | -OCH₃ |

Note: Predicted chemical shifts are estimates. Actual values may vary depending on experimental conditions.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C-7 |

| ~152 | C-2 |

| ~150 | C-4 |

| ~149 | C-8a |

| ~128 | C-5 |

| ~122 | C-4a |

| ~121 | C-3 |

| ~118 | C-6 |

| ~108 | C-8 |

| ~56 | -OCH₃ |

Note: Predicted chemical shifts are estimates. Carbons with no attached protons (quaternary carbons) will typically show weaker signals.

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| 1600-1450 | Strong | Aromatic C=C and C=N ring stretching |

| ~1250 | Strong | Aryl-O stretch (asymmetric) |

| ~1050 | Strong | Aryl-O stretch (symmetric) |

| 850-750 | Strong | C-H out-of-plane bending |

| ~700 | Medium | C-Cl stretch |

| ~600 | Medium | C-Br stretch |

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 271/273/275 | Molecular ion (M⁺) cluster due to isotopes of Br and Cl |

| 256/258/260 | [M-CH₃]⁺ |

| 228/230/232 | [M-CH₃-CO]⁺ |

Note: The presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes will result in a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to approximately 16 ppm, centered around 6 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1 second.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to approximately 220 ppm.

-

Use a 45-degree pulse angle.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary to obtain a good spectrum for all carbons, especially quaternary carbons.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

A common method for solid samples is the Attenuated Total Reflectance (ATR) technique.[1]

-

Sample Preparation : No specific preparation is needed for a solid sample if it is in powdered or crystalline form. Ensure the sample is dry.

-

Instrumentation : Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Data Acquisition :

-

Record a background spectrum of the empty, clean ATR crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.[1]

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is then displayed in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

Electron Ionization (EI) is a common method for the analysis of small organic molecules.[2]

-

Sample Preparation : Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.[3]

-

Sample Introduction : The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).[4]

-

Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization, forming a molecular ion (M⁺) and various fragment ions.[4][5]

-

Mass Analysis : The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection : A detector records the abundance of each ion at its respective m/z value, generating a mass spectrum.

Visualizations

Caption: Workflow for the spectroscopic analysis of a chemical compound.

Caption: A simplified predicted fragmentation pathway for this compound.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 4. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 5. m.youtube.com [m.youtube.com]

A Comprehensive Technical Review of 6-Bromo-4-chloro-7-methoxyquinoline: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-4-chloro-7-methoxyquinoline is a halogenated and methoxy-substituted quinoline derivative that serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the realm of oncology. Its structural framework is a key component in the design of potent kinase inhibitors, which are at the forefront of targeted cancer therapies. This in-depth technical guide provides a comprehensive review of the synthesis, chemical properties, and potential therapeutic applications of this compound. Detailed experimental protocols for its synthesis, based on established methodologies for analogous compounds, are presented alongside tabulated quantitative data. Furthermore, this review visualizes key synthetic pathways and its role as an intermediate in the development of c-Met kinase inhibitors through detailed diagrams, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The strategic functionalization of the quinoline ring system allows for the fine-tuning of its pharmacological profile, leading to the development of highly selective and potent therapeutic agents. This compound, with its distinct substitution pattern, represents a key building block for the synthesis of targeted therapies. The presence of a bromine atom at the 6-position, a chlorine atom at the 4-position, and a methoxy group at the 7-position provides multiple reactive sites for further chemical modifications, enabling the generation of diverse molecular libraries for drug screening.

The primary interest in this compound stems from its utility as a precursor to potent kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By serving as a scaffold for molecules that can specifically target and inhibit the activity of aberrant kinases, this compound contributes significantly to the development of next-generation cancer therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrClNO | --INVALID-LINK-- |

| Molecular Weight | 272.53 g/mol | --INVALID-LINK-- |

| CAS Number | 476660-71-6 | --INVALID-LINK-- |

| Appearance | Light brown to brown solid | --INVALID-LINK-- |

| Boiling Point | 348.9±37.0 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.613±0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| pKa | 3.10±0.30 (Predicted) | --INVALID-LINK-- |

| Storage Temperature | 2-8°C under inert gas | --INVALID-LINK-- |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis is anticipated to proceed via the following key steps:

-

Cyclization: Condensation of a substituted aniline, namely 4-bromo-3-methoxyaniline, with a suitable three-carbon synthon, such as diethyl malonate, followed by thermal cyclization to form the quinoline core, yielding 6-bromo-7-methoxy-4-hydroxyquinoline.

-

Chlorination: Conversion of the 4-hydroxy group to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃) to afford the final product, this compound.

The Emergence of a Key Pharmaceutical Intermediate: A Technical Guide to 6-Bromo-4-chloro-7-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities. The discovery and development of substituted quinolines have been pivotal in the advancement of treatments for various diseases, including cancer and infectious diseases. This technical guide provides an in-depth exploration of the discovery and historical background of 6-Bromo-4-chloro-7-methoxyquinoline, a key intermediate in the synthesis of complex pharmaceutical molecules. While a singular "discovery" of this compound as a standalone active agent is not documented, its emergence is intrinsically linked to the synthetic campaigns targeting novel kinase inhibitors.

Historical Context: The Rise of Substituted Quinolines in Drug Discovery

The history of quinoline derivatives in medicine dates back to the 19th century with the isolation of quinine from cinchona bark, a potent antimalarial agent. This discovery spurred extensive research into the synthesis and pharmacological evaluation of a vast array of quinoline analogues. Classical synthetic methodologies such as the Skraup, Doebner-von Miller, and Friedländer syntheses enabled the exploration of the chemical space around the quinoline nucleus, leading to the development of drugs for various indications.[1][2]

In modern drug discovery, particularly in oncology, the 4-chloroquinoline moiety has been identified as a crucial pharmacophore. The chlorine atom at the 4-position serves as a versatile handle for introducing various side chains through nucleophilic substitution, allowing for the fine-tuning of a compound's interaction with its biological target. This strategic functionalization has been instrumental in the development of numerous kinase inhibitors.

Discovery through Synthesis: The Role as a Pharmaceutical Intermediate

The discovery of this compound is a story of synthetic necessity rather than a targeted biological screening effort. Its existence is a direct result of the need for specifically functionalized building blocks in the multi-step synthesis of complex drug molecules. While the exact first synthesis is not prominently documented in a dedicated publication, its structural motifs are present in key intermediates for targeted therapies.

Notably, the closely related compound, 6-bromo-4-chloroquinoline, is a documented intermediate in the synthesis of Omipalisib (GSK2126458) , a potent inhibitor of phosphoinositide 3-kinase (PI3K) and mTOR.[3][4] Similarly, the 4-chloro-7-methoxyquinoline core is central to the synthesis of Lenvatinib , a multi-kinase inhibitor used in the treatment of various cancers.[5][6] The combination of the bromo, chloro, and methoxy substituents in this compound provides a unique set of electronic and steric properties, making it a valuable precursor for creating libraries of compounds for high-throughput screening and lead optimization.

Synthetic Pathways and Methodologies

The synthesis of this compound and related compounds typically involves a multi-step sequence starting from readily available anilines. The following sections detail representative experimental protocols for the synthesis of key precursor quinolines.

General Synthetic Workflow

The overall synthetic strategy generally involves the construction of the quinoline ring system, followed by chlorination at the 4-position.

Caption: General synthetic pathway for 6-bromo-4-chloroquinoline.

Experimental Protocols

1. Synthesis of 6-Bromoquinolin-4(1H)-one (Precursor to 6-Bromo-4-chloroquinoline)

A common route to the quinolinone precursor involves the reaction of a substituted aniline with an acrylate derivative, followed by thermal cyclization.

-

Step 1: Synthesis of 3-(4-bromoanilino)acrylate: 4-Bromoaniline is reacted with ethyl propiolate in a suitable solvent such as methanol. The reaction is typically stirred at a slightly elevated temperature (e.g., 40°C) for an extended period (e.g., 48 hours).[7] The solvent is then removed under reduced pressure to yield the crude acrylate product.

-

Step 2: Thermal Cyclization: The crude 3-(4-bromoanilino)acrylate is dissolved in a high-boiling solvent like diphenyl ether and added dropwise to preheated diphenyl ether (e.g., 200-220°C).[7] The reaction mixture is maintained at this temperature for several hours. Upon cooling, the product is precipitated by the addition of a non-polar solvent such as petroleum ether, filtered, and washed to afford 6-bromoquinolin-4(1H)-one.

2. Synthesis of 6-Bromo-4-chloroquinoline

The final chlorination step is a standard transformation in quinoline chemistry.

-

Chlorination: 6-Bromoquinolin-4(1H)-one is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃), often in the presence of a solvent like toluene.[3] The reaction is heated to reflux for several hours. After cooling, the reaction mixture is carefully quenched with water or an ice-water mixture, and the pH is adjusted to neutral with a base (e.g., saturated potassium hydroxide solution). The precipitated product is then filtered, washed, and dried to yield 6-bromo-4-chloroquinoline.

Quantitative Data

The following table summarizes typical yields for the synthesis of 6-bromo-4-chloroquinoline as reported in the patent literature.

| Step | Starting Materials | Product | Typical Yield (%) | Reference |

| Acrylate Formation | 4-Bromoaniline, Ethyl propiolate | 3-(4-bromoanilino)acrylate | ~99 (crude) | [7] |

| Thermal Cyclization | 3-(4-bromoanilino)acrylate | 6-Bromoquinolin-4(1H)-one | 77-80 | [3][7] |

| Chlorination | 6-Bromoquinolin-4(1H)-one | 6-Bromo-4-chloroquinoline | 91-93 | [3] |

| Overall Yield | 4-Bromoaniline | 6-Bromo-4-chloroquinoline | ~70 | [7] |

Signaling Pathways of End Products

The significance of this compound lies in its role as a precursor to potent inhibitors of critical signaling pathways in cancer. For instance, Omipalisib, derived from the related 6-bromo-4-chloroquinoline, targets the PI3K/mTOR pathway, which is frequently dysregulated in various cancers and plays a central role in cell growth, proliferation, and survival.

Caption: Inhibition of the PI3K/mTOR signaling pathway by Omipalisib.

Conclusion

The discovery and historical background of this compound are emblematic of the evolution of modern drug discovery, where the synthesis of novel, highly functionalized intermediates is a critical driver of innovation. While not a therapeutic agent in its own right, its strategic importance as a building block for potent kinase inhibitors underscores its value to the scientific community. The synthetic routes to this and related quinolines, though often challenging, provide a versatile platform for the development of next-generation targeted therapies. This guide serves as a foundational resource for researchers aiming to leverage the unique chemical properties of this compound in their drug discovery and development endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 3. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 4. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. Page loading... [guidechem.com]

- 7. eureka.patsnap.com [eureka.patsnap.com]

Methodological & Application

Application Notes and Protocols: The Utility of 6-Bromo-4-chloro-7-methoxyquinoline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-chloro-7-methoxyquinoline is a highly functionalized heterocyclic compound that has garnered significant attention in medicinal chemistry and organic synthesis. Its strategic substitution pattern, featuring two distinct halogen atoms at positions C4 and C6, offers a versatile platform for selective chemical modifications. This allows for the sequential introduction of diverse molecular fragments, making it a valuable building block in the construction of complex bioactive molecules. Notably, this quinoline derivative is a key intermediate in the synthesis of several targeted therapies, including the multi-tyrosine kinase inhibitor Lenvatinib, which is used in the treatment of various cancers.[1][2][3]

These application notes provide an overview of the synthetic utility of this compound, with a focus on its application in palladium-catalyzed cross-coupling reactions and its role in the synthesis of kinase inhibitors. Detailed experimental protocols for key transformations are provided to guide researchers in their synthetic endeavors.

Key Synthetic Applications

The primary utility of this compound lies in its capacity to undergo selective functionalization at the C4 and C6 positions. The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution, enabling the introduction of various amine-containing side chains.[4] The bromine atom at the C6 position serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the formation of carbon-carbon bonds with a wide range of aryl and heteroaryl boronic acids.[5]

Table 1: Overview of Key Synthetic Transformations

| Transformation | Reagents and Conditions | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(dppf)Cl₂), base (e.g., Na₂CO₃, K₃PO₄), solvent (e.g., 1,4-dioxane/water, toluene) | 6-Aryl-4-chloro-7-methoxyquinoline derivatives |

| Nucleophilic Aromatic Substitution | Primary or secondary amines, optional base, solvent (e.g., ethanol, NMP) | 4-Amino-6-bromo-7-methoxyquinoline derivatives |

| Synthesis of Lenvatinib | 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea, base (e.g., sodium methoxide), solvent (e.g., chloroform) | Lenvatinib |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. The conditions are based on established procedures for similar quinoline substrates and may require optimization for specific starting materials.[5][6]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

-

Sodium carbonate (Na₂CO₃) (2.0 equiv)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

Procedure:

-

To a Schlenk flask, add this compound, the desired arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.[5]

-

Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M.[5]

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).[5]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-4-chloro-7-methoxyquinoline derivative.[5]

Protocol 2: Synthesis of Lenvatinib from a 4-chloro-7-methoxyquinoline-6-carboxamide Intermediate

This protocol outlines the final step in the synthesis of Lenvatinib, starting from a key 4-chloro-7-methoxyquinoline intermediate.[1] While the provided search results start from the carboxamide derivative, this compound is a precursor to this intermediate.

Materials:

-

4-chloro-7-methoxyquinoline-6-carboxamide (1.0 equiv) [Note: This is a downstream intermediate of this compound]

-

1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (1.0 equiv)

-

20% Sodium methoxide solution in methanol

-

Chloroform

-

Ice water

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, combine 4-chloro-7-methoxyquinoline-6-carboxamide (2.36 g), 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (2.3 g), 20% sodium methoxide solution in methanol (5 mL), and chloroform (20 mL).[1]

-

Heat the reaction mixture under reflux for 5 hours.[1]

-

After the reaction, cool the mixture to room temperature.[1]

-

Pour the reaction mixture into ice water.[1]

-

Separate the layers and wash the organic layer with water until neutral.[1]

-

Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.[1]

-

Recrystallize the crude product from an acetone-water mixture to obtain pure Lenvatinib.[1]

Visualizations

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Caption: Simplified synthetic pathway to Lenvatinib.

Caption: Inhibition of the VEGF signaling pathway by Lenvatinib.

References

Application Notes and Protocols for 6-Bromo-4-chloro-7-methoxyquinoline in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-bromo-4-chloro-7-methoxyquinoline as a pivotal building block in the synthesis of pharmaceutical agents, particularly kinase inhibitors. This document outlines its application in the development of targeted therapies, provides detailed experimental protocols for its derivatization, and presents quantitative data on the biological activity of its derivatives.

Introduction

This compound is a versatile heterocyclic intermediate that serves as a valuable scaffold in medicinal chemistry. Its distinct functionalities, a reactive chloro group at the 4-position and a bromo group at the 6-position, allow for sequential and regioselective modifications, making it an ideal starting material for the synthesis of diverse compound libraries. The quinoline core is a prominent feature in numerous biologically active molecules, and derivatives of this compound have shown significant potential as inhibitors of key signaling pathways implicated in cancer, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Application in Kinase Inhibitor Synthesis

The primary application of this compound lies in the synthesis of potent and selective kinase inhibitors. The 4-chloro substituent is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various anilino- and other amine-containing side chains, which are crucial for binding to the ATP-binding pocket of kinases. The 6-bromo position offers a handle for further diversification through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of aryl or heteroaryl moieties to modulate potency, selectivity, and pharmacokinetic properties.

Derivatives of this scaffold have been investigated as inhibitors of EGFR and VEGFR, which are key regulators of cell proliferation, survival, and angiogenesis in cancer.[1] By targeting these receptors, novel anti-cancer therapeutics can be developed.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of various quinoline and quinazoline derivatives, highlighting the potency of compounds derived from similar scaffolds.

Table 1: Inhibitory Activity of Quinoline/Quinazoline Derivatives against Kinases

| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |

| Compound 47 | EGFR | 490 | Erlotinib | - |

| Compound 51 | EGFR | 31.80 | - | - |

| Compound 52 | EGFR | 37.07 | - | - |

| Compound 53 | EGFR | 42.52 | - | - |

| Ki8751 | VEGFR | 0.9 | - | - |

| Compound 6 | EGFR | 10 | Sorafenib | 20 |

| Compound 6 | VEGFR2 | 80 | Sorafenib | 80 |

| Compound 15 | EGFR | 5.9 | Vandetanib | 19.76 |

| Compound 15 | VEGFR2 | 36.78 | Vandetanib | 33.26 |

| Compound 23 | EGFR | 2.4 | Gefitinib | - |

| Compound VIII | VEGFR-2 | 60.00 | - | - |

Note: IC50 values represent the concentration of the compound required to inhibit the activity of the target kinase by 50%.[2][3][4]

Table 2: Anti-proliferative Activity of Quinoline/Quinazoline Derivatives in Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |

| Compound 1f | HeLa | Cervical Cancer | - | Gefitinib | - |

| Compound 2i | HeLa | Cervical Cancer | - | Gefitinib | - |

| Compound 1f | BGC823 | Gastric Cancer | - | Gefitinib | - |

| Compound 2i | BGC823 | Gastric Cancer | - | Gefitinib | - |

| Compound 19 | HepG2 | Liver Cancer | 8.3 | - | - |

| Compound 7 | Caco-2 | Colorectal Cancer | 93.5 | Doxorubicin | 8.2 |

| Compound 13 | Caco-2 | Colorectal Cancer | 9.3 | Doxorubicin | 8.2 |

| Compound 14 | Caco-2 | Colorectal Cancer | 5.7 | Doxorubicin | 8.2 |

| Compound 14 | MDA-MB-231 | Breast Cancer | 9.0 | Doxorubicin | 9.0 |

Note: IC50 values represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.[5][6]

Experimental Protocols

The following are detailed protocols for key reactions involving the derivatization of this compound and related compounds.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of the 4-Chloro Group

This protocol describes a general procedure for the reaction of a 4-chloroquinoline derivative with an aniline to form a 4-anilinoquinoline, a common core structure in many EGFR inhibitors.[5]

Materials:

-

This compound (1.0 eq)

-

Substituted Aniline (1.2 eq)

-

Isopropanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a round-bottom flask, add this compound and the substituted aniline.

-

Add isopropanol to dissolve the reactants.

-

Heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically after several hours), cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration and wash with cold isopropanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at the 6-Bromo Position

This protocol provides a general method for the Suzuki-Miyaura coupling of a 6-bromoquinoline derivative with a boronic acid to introduce an aryl or heteroaryl group.[1]

Materials:

-

6-Bromo-4-anilino-7-methoxyquinoline derivative (from Protocol 1) (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Pd(dppf)Cl₂ (0.03 eq)

-

Sodium carbonate (Na₂CO₃) (2.0 eq)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Schlenk flask

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask, add the 6-bromo-4-anilino-7-methoxyquinoline derivative, the arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add degassed 1,4-dioxane and degassed water (typically in a 4:1 v/v ratio) via syringe.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours).

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the EGFR and VEGFR signaling pathways, which are primary targets for inhibitors derived from this compound.

Caption: EGFR Signaling Pathway and Inhibition.

Caption: VEGFR Signaling Pathway and Inhibition.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and evaluation of a kinase inhibitor using this compound as a starting material.

Caption: Synthetic and Evaluation Workflow.

References

- 1. youtube.com [youtube.com]

- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Selective Suzuki Coupling of 6-Bromo-4-chloro-7-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-chloro-7-methoxyquinoline is a key heterocyclic scaffold valuable in medicinal chemistry and drug discovery. The presence of two distinct halogen atoms at the C4 (chloro) and C6 (bromo) positions provides an opportunity for selective functionalization using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This regioselectivity allows for the directed introduction of diverse aryl and heteroaryl moieties, facilitating the synthesis of novel compounds with potential therapeutic applications.

The Suzuki coupling reaction is a robust and versatile method for forming carbon-carbon bonds. In the case of this compound, the carbon-bromine bond at the C6 position is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond at the C4 position.[1] This difference in reactivity allows for highly selective coupling at the C6 position, leaving the C4 chloro group available for subsequent transformations, thus enabling a stepwise diversification of the quinoline core.

Key Applications

The primary application of this selective Suzuki coupling is the synthesis of 6-aryl-4-chloro-7-methoxyquinoline derivatives. These compounds can serve as advanced intermediates in the synthesis of complex molecules, including potential kinase inhibitors and other biologically active agents. The ability to introduce a wide array of substituents at the C6 position is crucial for structure-activity relationship (SAR) studies in drug development programs.

Experimental Protocol: Selective Suzuki Coupling at the C6-Position

This protocol outlines a general method for the palladium-catalyzed Suzuki coupling of this compound with various arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)

-

Sodium carbonate (Na₂CO₃) (2.0 equivalents)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate, hexanes, brine, anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and sodium carbonate (2.0 equivalents).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 (v/v) ratio to the flask via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-4-chloro-7-methoxyquinoline.

Quantitative Data Summary